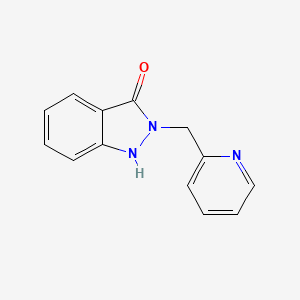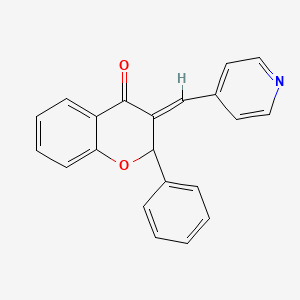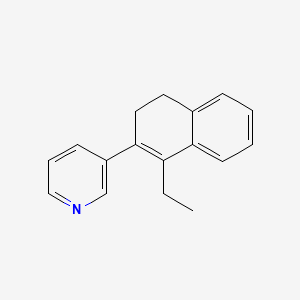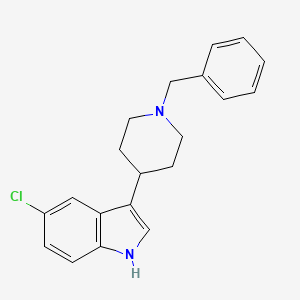
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un fragment benzylpiperidine attaché à un cycle indole, avec un atome de chlore en position 5 de l'indole. La présence de ces groupes fonctionnels contribue à ses propriétés chimiques distinctives et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole implique généralement plusieurs étapes, commençant par la préparation de l'intermédiaire benzylpiperidine. Une méthode courante implique la réaction de la 1-benzylpiperidine avec le 5-chloroindole dans des conditions spécifiques pour former le produit souhaité. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le tétrahydrofurane (THF) et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de systèmes catalytiques avancés peuvent être employées pour intensifier le processus de production. Ces méthodes visent à minimiser les sous-produits et à améliorer l'efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de chlore en position 5 du cycle indole peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé cétone ou aldéhyde, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels en position 5 du cycle indole.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a ligand in receptor binding studies.
Médecine : Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour se lier à certains récepteurs du système nerveux central, modulant leur activité. Le composé peut agir comme un agoniste ou un antagoniste, en fonction du type de récepteur et du contexte de son utilisation. Les voies impliquées dans son mécanisme d'action comprennent les voies de transduction du signal qui régulent la libération de neurotransmetteurs et la sensibilité des récepteurs .
Applications De Recherche Scientifique
3-(1-Benzylpiperidin-4-yl)-5-chloro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the context of its use. The pathways involved in its mechanism of action include signal transduction pathways that regulate neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(1-benzylpiperidin-4-yl)acétohydrazide : Similaire en structure mais avec des groupes fonctionnels différents, conduisant à des propriétés chimiques et des applications distinctes.
N-(2-(1-benzylpiperidin-4-yl)éthyl)-5-chloropicolinamide : Partage le fragment benzylpiperidine mais diffère dans le motif de substitution du cycle indole.
Unicité
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole est unique en raison du positionnement spécifique de l'atome de chlore sur le cycle indole, ce qui influence sa réactivité et son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C20H21ClN2 |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)-5-chloro-1H-indole |
InChI |
InChI=1S/C20H21ClN2/c21-17-6-7-20-18(12-17)19(13-22-20)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16,22H,8-11,14H2 |
Clé InChI |
NRIVFQIOYWIUPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CNC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


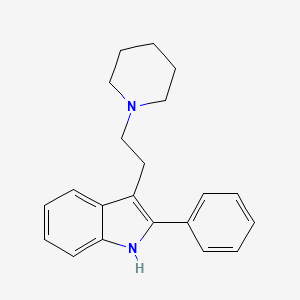
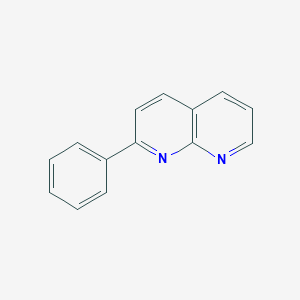
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

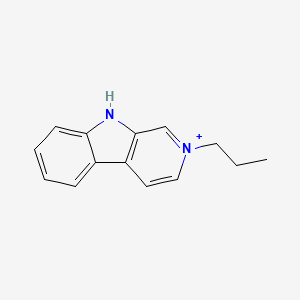
![2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10842105.png)
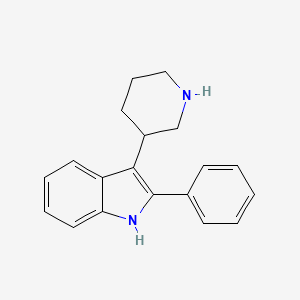
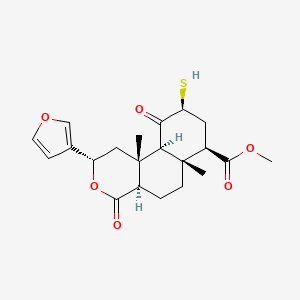
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
